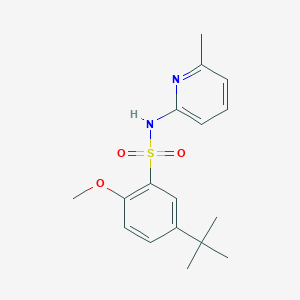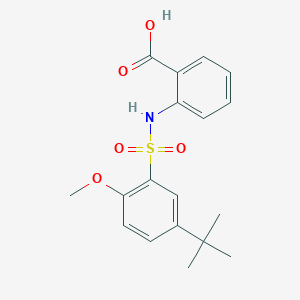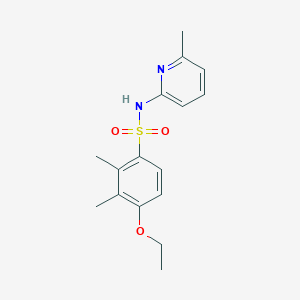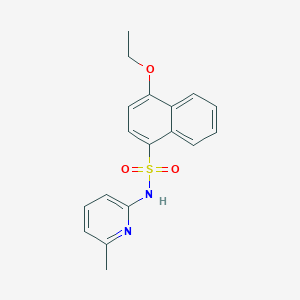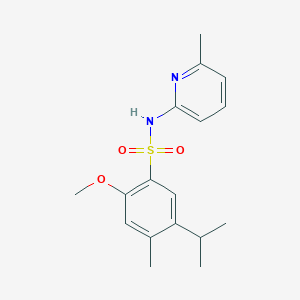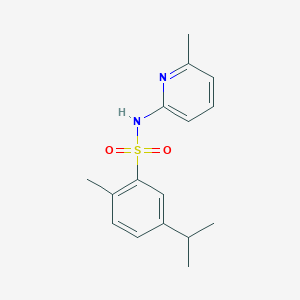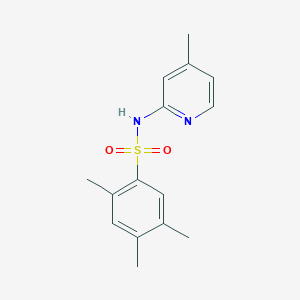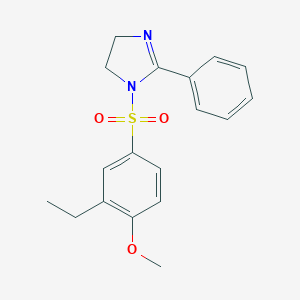
1-((3-ethyl-4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-ethyl-4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as EMPSI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMPSI belongs to the class of sulfonyl-imidazoles and has been found to exhibit a range of biological activities. In
Scientific Research Applications
Sulfonamides and Imidazole Derivatives in Research
Sulfonamide Applications : Sulfonamides, characterized by the sulfonamide group (-SO2NH2), are historically significant as antibacterial agents but have also been explored for various other medicinal applications. The structural motif of sulfonamides is present in drugs with diuretic, carbonic anhydrase inhibitor, antiepileptic, and antihypertensive properties. Recent studies focus on novel sulfonamide compounds for their potential in cancer therapy, indicating the versatility of this group in drug development (Gulcin & Taslimi, 2018).
Imidazole Derivatives in Antifungal and Antimicrobial Research : Imidazole derivatives, such as bifonazole and sulconazole, have been extensively researched for their antifungal and antimicrobial properties. These compounds are effective against a broad spectrum of dermatophytes, molds, yeasts, and some Gram-positive bacteria, making them valuable in treating superficial mycoses. Their efficacy underscores the significance of the imidazole ring in developing treatments for fungal infections (Lackner & Clissold, 1989; Benfield & Clissold, 1988).
Antioxidant Capacity and Reaction Pathways : The study of antioxidants, including those with phenolic nature that may relate to the chemical structure , shows that certain compounds can form coupling adducts with radical species, influencing their antioxidant capacity. This research area is vital for understanding how such compounds can be used to mitigate oxidative stress and its associated diseases (Ilyasov et al., 2020).
Synthesis and Chemical Transformations : The exploration of chemical synthesis techniques for imidazole derivatives and their transformations provides insights into creating compounds with enhanced biological activities. These studies are crucial for the development of new drugs with potential applications in treating various diseases, including those with neurodegenerative, antihypertensive, and antimicrobial effects (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-14-13-16(9-10-17(14)23-2)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXXAVDGGCUPMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

